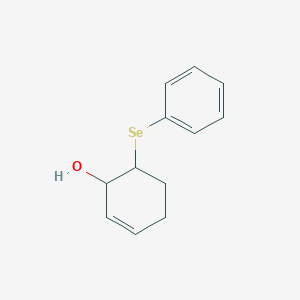
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropene ring The cyclopropene ring is further substituted with butyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a benzene derivative with a cyclopropene precursor under conditions that promote the formation of the cyclopropene ring. This can be achieved using reagents such as diazo compounds in the presence of a catalyst like rhodium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the cyclopropene ring.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst can introduce alkyl or acyl groups onto the benzene ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the butyl and dimethyl substitutions.
(2-Butylcycloprop-1-en-1-yl)benzene: Similar structure but lacks the dimethyl substitutions.
(3,3-Dimethylcycloprop-1-en-1-yl)benzene: Similar structure but lacks the butyl substitution.
Uniqueness
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene is unique due to the presence of both butyl and dimethyl groups on the cyclopropene ring, which can influence its chemical reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct physical and chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
109900-82-5 |
|---|---|
Molekularformel |
C15H20 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
(2-butyl-3,3-dimethylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C15H20/c1-4-5-11-13-14(15(13,2)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
HOFQOIXLXFLSMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C1(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}benzamide](/img/structure/B14324963.png)

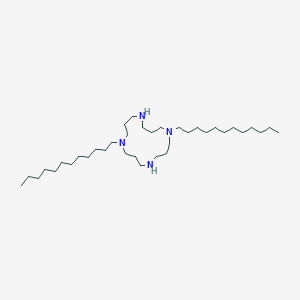

![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
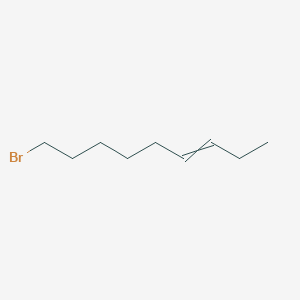
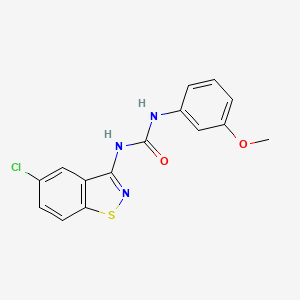

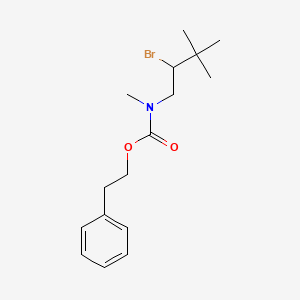
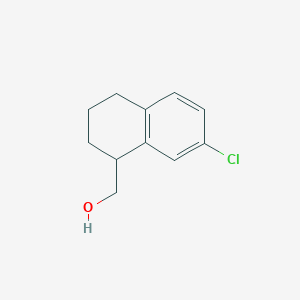
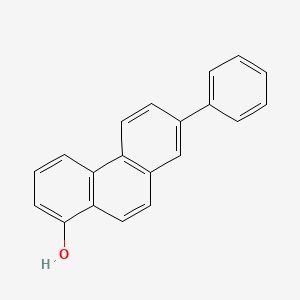
![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)

